6-Chloro-4-nitro-2-pyridinecarboxylic acid
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Overview
Description
6-Chloro-4-nitropyridine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C6H3ClN2O4 It is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-nitropyridine-2-carboxylic acid typically involves the nitration of 6-chloropyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of 6-chloro-4-nitropyridine-2-carboxylic acid can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improved yield. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: Room temperature, atmospheric pressure.
Product: 6-amino-4-nitropyridine-2-carboxylic acid.
-
Substitution
Reagents: Amine or thiol, base (e.g., sodium hydroxide).
Conditions: Elevated temperature, solvent (e.g., ethanol).
Product: 6-substituted-4-nitropyridine-2-carboxylic acid derivatives.
-
Esterification
Reagents: Alcohol, acid catalyst (e.g., sulfuric acid).
Conditions: Reflux, solvent (e.g., toluene).
Product: 6-chloro-4-nitropyridine-2-carboxylate ester.
Scientific Research Applications
6-Chloro-4-nitropyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new ligands for coordination chemistry and as a precursor for the synthesis of various functionalized pyridines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery. It is investigated for its role in the synthesis of novel therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and pigments. Its derivatives are employed in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-4-nitropyridine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-nitropyridine-2-carboxylic acid: Similar structure but with the nitro group at the 3rd position.
6-Chloro-4-nitropyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.
2-Chloro-4-nitropyridine: Lacks the carboxylic acid group, making it less polar and less reactive in certain reactions.
Uniqueness
6-Chloro-4-nitropyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing groups (nitro and chloro) and the carboxylic acid group makes it a versatile intermediate for various chemical transformations. Its unique structure allows for selective functionalization, making it valuable in the synthesis of complex molecules.
Properties
Molecular Formula |
C6H3ClN2O4 |
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Molecular Weight |
202.55 g/mol |
IUPAC Name |
6-chloro-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) |
InChI Key |
CJCXMRQSELRSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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